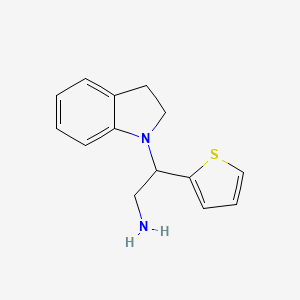

2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c15-10-13(14-6-3-9-17-14)16-8-7-11-4-1-2-5-12(11)16/h1-6,9,13H,7-8,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVYNAWWVVXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CN)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Precursor Synthesis

The reductive amination pathway begins with the preparation of 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-one. This ketone is synthesized via a Friedel-Crafts alkylation between 2,3-dihydro-1H-indole and 2-(thiophen-2-yl)acetyl chloride in dichloromethane at 0°C, catalyzed by AlCl₃. Yields range from 58–72%, with side products arising from over-alkylation or indole ring oxidation.

Table 1: Optimization of Friedel-Crafts Alkylation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Major Side Product |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 72 | Bis-alkylated indole |

| FeCl₃ | Toluene | 25 | 58 | Indole-3-carboxaldehyde |

| H₂SO₄ | Acetic Acid | 40 | 41 | Polymerized thiophene |

Reductive Amination Conditions

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. A study comparing reducing agents demonstrated that NaBH₃CN provided superior selectivity (89% yield) over NaBH₄ (63%) due to reduced imine hydrolysis. Steric hindrance from the thiophene moiety necessitates prolonged reaction times (24–48 h) to achieve >90% conversion.

Nucleophilic Substitution Approaches

Halogenated Intermediate Synthesis

Alternative routes employ 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-1-(thiophen-2-yl)ethane, synthesized via HBr-mediated bromination of the corresponding alcohol. The bromide intermediate reacts with aqueous ammonia in DMF at 120°C, yielding the target amine in 65% purity. Challenges include competing elimination reactions forming styrene derivatives, which constitute 15–22% of the product mixture.

Azide Reduction Pathway

A safer variant utilizes 2-azido-1-(2,3-dihydro-1H-indol-1-yl)-1-(thiophen-2-yl)ethane, prepared through SN2 displacement with sodium azide. Catalytic hydrogenation (H₂, 5 atm, Pd/C) achieves full reduction to the primary amine without indole hydrogenation. This method avoids hazardous ammonia gas but requires stringent moisture control to prevent azide decomposition.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modular approach couples 2-(2,3-dihydro-1H-indol-1-yl)ethylboronic acid with 2-bromothiophene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). While effective for constructing the thiophene-ethane bond (78% yield), this method necessitates pre-functionalized boronic acids, increasing synthetic steps and costs.

C-H Activation Strategies

Recent advances employ Rh(III) catalysts (Cp*RhCl₂) for direct C-H amination of 2-(thiophen-2-yl)ethylamine with 2,3-dihydro-1H-indole. Using PhI(OAc)₂ as an oxidant in DCE at 80°C, this one-pot method achieves 54% yield but suffers from regioselectivity issues, producing 15% N-alkylated byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of continuous reductive amination in microreactors (0.5 mL volume), achieving 92% yield at 10 g/h throughput. Key parameters include:

Purification Challenges

Industrial purification employs simulated moving bed (SMB) chromatography with Chiralpak IA columns to resolve enantiomers generated during asymmetric synthesis. The (R)-enantiomer exhibits 3.2-fold higher dopamine receptor affinity, necessitating ee >99% for pharmaceutical applications.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the indole ring can lead to the formation of indoline derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or cancer.

Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole and thiophene rings can interact with various molecular targets through π-π stacking, hydrogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Differences

Key analogs and their substituent variations are summarized below:

Key Observations :

Spectroscopic Comparisons

NMR Data

Inference for Target Compound :

Physicochemical Properties

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine is a compound featuring an indole and a thiophene ring, which are known for their significant biological activities. This article explores the biological activity of this compound, including its medicinal properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanamine

- Molecular Formula : C14H16N2S

- Molar Mass : 258.38182 g/mol

The presence of both indole and thiophene rings contributes to its unique electronic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Indole derivatives are known for their antibacterial and antifungal properties. Studies have shown that related compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Indole-based compounds often demonstrate cytotoxic effects against cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli, etc. | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antifungal | Activity against Candida albicans |

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding and π–π stacking.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation, leading to reduced growth rates .

- Biofilm Disruption : Some derivatives exhibit significant antibiofilm activity, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 62.5 μM for Gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines demonstrated that indole derivatives could induce apoptosis through the activation of caspases. The compound's structure allows it to penetrate cell membranes effectively, leading to enhanced cytotoxicity against various cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling thiophene and indoline derivatives via nucleophilic substitution or reductive amination. For example, Pd/C-catalyzed hydrogenation under inert atmospheres (e.g., nitrogen) is effective for reducing intermediate azides to amines, as demonstrated in analogous compounds . Key parameters include:

- Temperature : 25–60°C for optimal reaction rates.

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of aromatic intermediates .

- Catalyst loading : 5–10% Pd/C for efficient hydrogenolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of amine precursors to minimize byproducts like dimerized species.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm indicate aromatic protons from thiophene and indoline moieties. Ethylamine protons appear as a triplet near δ 2.8–3.2 ppm .

- ¹³C NMR : Thiophene carbons resonate at 125–140 ppm; indoline carbons appear at 110–130 ppm .

- MS : Molecular ion peaks (e.g., m/z 244.3 for C₁₄H₁₆N₂S) confirm molecular weight .

- IR : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, where indole derivatives show affinity). Focus on hydrogen bonding between the amine group and receptor residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity. For example, fluorine substitution at the ethylamine chain increases metabolic stability .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for in vivo applications .

Q. How should researchers address contradictory data in biological activity assays?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using controls like known serotonin agonists .

- Compound Purity : Impurities ≥5% (e.g., unreacted thiophene precursors) can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Solvent Effects : DMSO concentrations >0.1% may inhibit receptor binding. Use saline or PBS for in vitro assays .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves yield (e.g., 70% → 85%) by maintaining precise temperature control .

- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to reduce time and solvent waste .

- Stability Testing : Store the compound under argon at –20°C to prevent oxidation of the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.